molecular formula C26H27N5OS2 B12161193 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

Cat. No.: B12161193
M. Wt: 489.7 g/mol
InChI Key: SWKUCSYOGSHGIQ-YUMHPJSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, thiophene, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The thiophene moiety is then introduced through a substitution reaction, followed by the attachment of the aromatic groups via Friedel-Crafts alkylation. The final step involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the implementation of advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the aromatic groups can engage in π-π interactions, stabilizing the compound within the binding pocket. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
  • Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

Uniqueness

  • The unique combination of a triazole ring, thiophene, and multiple aromatic groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H27N5OS2

Molecular Weight

489.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C26H27N5OS2/c1-18-7-13-21(14-8-18)31-24(19-9-11-20(12-10-19)26(2,3)4)29-30-25(31)34-17-23(32)28-27-16-22-6-5-15-33-22/h5-16H,17H2,1-4H3,(H,28,32)/b27-16-

InChI Key

SWKUCSYOGSHGIQ-YUMHPJSZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CS3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CS3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.